molecular formula C16H23N3O3 B11795374 tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11795374
M. Wt: 305.37 g/mol
InChI Key: REHFIJLFNFJERC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a formyl group, and a methylpyridinyl moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromonicotinaldehyde with N-Boc-piperazine in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethoxyethane (DME). The reaction mixture is heated to 120°C and stirred for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications, including its role in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents on the pyridinyl or piperazine rings distinguishes these compounds from tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate.
  • Reactivity: The formyl group in this compound imparts unique reactivity, allowing for specific chemical transformations not possible with other similar compounds.
  • Applications: While all these compounds are used as intermediates in organic synthesis, the specific applications may vary based on their structural features and reactivity.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12-9-14(17-10-13(12)11-20)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-11H,5-8H2,1-4H3

InChI Key

REHFIJLFNFJERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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